molecular formula C11H7BrO2S B1280020 5-(4-Bromophenyl)thiophene-2-carboxylic acid CAS No. 40133-13-9

5-(4-Bromophenyl)thiophene-2-carboxylic acid

Cat. No. B1280020
CAS RN: 40133-13-9
M. Wt: 283.14 g/mol
InChI Key: VZLAAWUSRTYBGI-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C11H7BrO2S . It has a molecular weight of 283.15 . The IUPAC name for this compound is 5-(4-bromophenyl)-2-thiophenecarboxylic acid .


Molecular Structure Analysis

The InChI code for 5-(4-Bromophenyl)thiophene-2-carboxylic acid is 1S/C11H7BrO2S/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

5-(4-Bromophenyl)thiophene-2-carboxylic acid is a solid at room temperature .

Scientific Research Applications

Biologically Active Compounds

Thiophene-based analogs, such as “5-(4-Bromophenyl)thiophene-2-carboxylic acid”, have been of interest to a growing number of scientists as potential classes of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This makes “5-(4-Bromophenyl)thiophene-2-carboxylic acid” a potential candidate for use in these fields.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that “5-(4-Bromophenyl)thiophene-2-carboxylic acid” could be used in the development of new organic semiconductors.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . Therefore, “5-(4-Bromophenyl)thiophene-2-carboxylic acid” could potentially be used in the production of OFETs.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that “5-(4-Bromophenyl)thiophene-2-carboxylic acid” could be used in the development of new OLEDs.

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that “5-(4-Bromophenyl)thiophene-2-carboxylic acid” could potentially be used in the development of new drugs with these properties.

Nonsteroidal Anti-Inflammatory Drug

Suprofen, which is produced from thiophene-2-carboxylic acid, is known as a nonsteroidal anti-inflammatory drug . This suggests that “5-(4-Bromophenyl)thiophene-2-carboxylic acid” could potentially be used in the development of new nonsteroidal anti-inflammatory drugs.

Dental Anesthetic

Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe . This suggests that “5-(4-Bromophenyl)thiophene-2-carboxylic acid” could potentially be used in the development of new dental anesthetics.

Safety and Hazards

The compound has been classified with the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name

5-(4-bromophenyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO2S/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLAAWUSRTYBGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50488930
Record name 5-(4-Bromophenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50488930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40133-13-9
Record name 5-(4-Bromophenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50488930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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